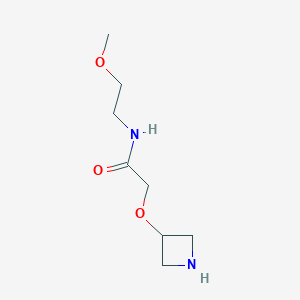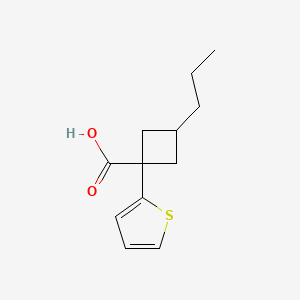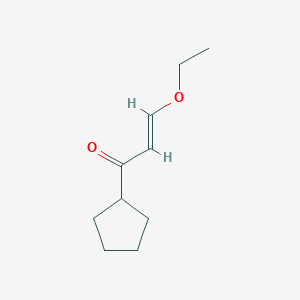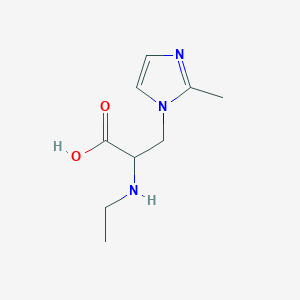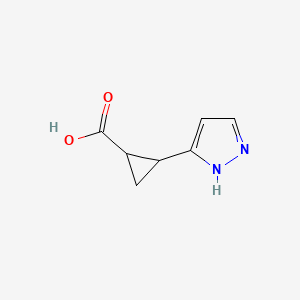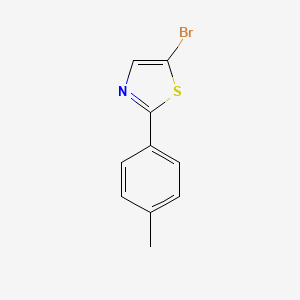
5-Bromo-2-(4-methylphenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(4-methylphenyl)-1,3-thiazole: is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromine atom at the 5-position and a 4-methylphenyl group at the 2-position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 5-bromo-2-chlorothiazole can be reacted with 4-methylphenylboronic acid under the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(4-methylphenyl)-1,3-thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The thiazole ring can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(4-methylphenyl)-1,3-thiazole.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has potential applications in medicinal chemistry. It can be used to develop new drugs due to its ability to interact with biological targets. Research has shown that thiazole derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: In the materials science field, this compound can be used in the development of new materials with specific electronic or optical properties. It is also used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(4-methylphenyl)-1,3-thiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary widely based on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-(4-Methylphenyl)-1,3-thiazole: Lacks the bromine atom at the 5-position.
5-Bromo-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring.
5-Chloro-2-(4-methylphenyl)-1,3-thiazole: Contains a chlorine atom instead of a bromine atom at the 5-position.
Uniqueness: 5-Bromo-2-(4-methylphenyl)-1,3-thiazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H8BrNS |
|---|---|
Peso molecular |
254.15 g/mol |
Nombre IUPAC |
5-bromo-2-(4-methylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-4-8(5-3-7)10-12-6-9(11)13-10/h2-6H,1H3 |
Clave InChI |
WFKKABUBVJWWBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



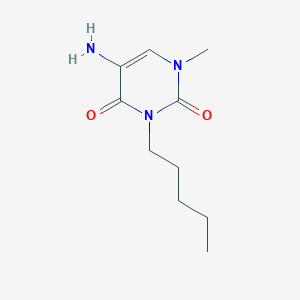
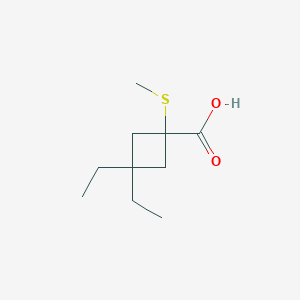
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-bromophenyl)propanoic acid](/img/structure/B13625581.png)
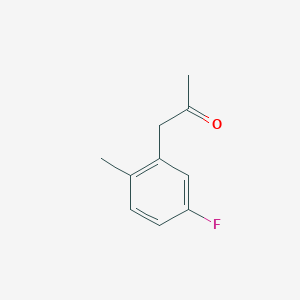
![2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoro-4,4-dimethylpentanoic acid](/img/structure/B13625591.png)
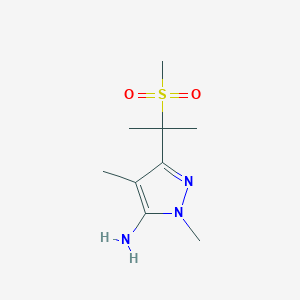
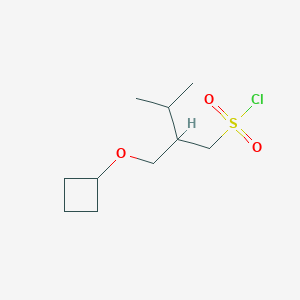
![4-Aminospiro[2.3]hexane-4-carboxylicacidhydrochloride](/img/structure/B13625623.png)
